molecular formula C12H15N3O3S2 B8365313 Butyl 3-(p-nitrobenzoyl)-dithiocarbazate CAS No. 100933-86-6

Butyl 3-(p-nitrobenzoyl)-dithiocarbazate

Cat. No.: B8365313
CAS No.: 100933-86-6
M. Wt: 313.4 g/mol
InChI Key: MBNOIYYREXXCRG-UHFFFAOYSA-N
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Description

Butyl 3-(p-nitrobenzoyl)-dithiocarbazate belongs to the dithiocarbazate family, characterized by an NNCSS backbone that enables multidentate ligand behavior . This compound features a butyl ester group and a p-nitrobenzoyl substituent, which influence its electronic, steric, and coordination properties. The nitro group is strongly electron-withdrawing, altering the ligand's electron density distribution, while the butyl chain introduces steric bulk. Such modifications are critical in determining its biological activity, solubility, and structural interactions compared to other dithiocarbazate derivatives .

Properties

CAS No.

100933-86-6

Molecular Formula

C12H15N3O3S2

Molecular Weight

313.4 g/mol

IUPAC Name

butyl N-[(4-nitrobenzoyl)amino]carbamodithioate

InChI

InChI=1S/C12H15N3O3S2/c1-2-3-8-20-12(19)14-13-11(16)9-4-6-10(7-5-9)15(17)18/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,19)

InChI Key

MBNOIYYREXXCRG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Inhibition Potency

Compound Substituent Inhibition Potency Reference
S-Methyldithiocarbazate Methyl High
S-Ethyldithiocarbazate Ethyl Moderate
S-Benzyl-dithiocarbazate Benzyl None
Butyl 3-(p-nitrobenzoyl)-dithiocarbazate Butyl + p-nitrobenzoyl Inferred lower

Structural and Crystallographic Features

Crystal packing in dithiocarbazates is stabilized by hydrogen bonding and π-π interactions:

  • Ethoxycarbonylmethyl 3-(4-chlorobenzylidene)dithiocarbazate forms N–H⋯S hydrogen-bonded dimers and π-π stacked benzene rings (3.73 Å interplanar distance) .
  • Benzyl 3-(3-methylphenyl)dithiocarbazate exhibits C–H⋯S interactions and a planar geometry .

Table 2: Key Crystallographic Parameters

Compound Key Interactions π-π Distance (Å) R Factor Reference
Ethoxycarbonylmethyl derivative N–H⋯S, π-π stacking 3.73 R = 0.045
Benzyl derivative C–H⋯S, planar stacking N/A R = 0.045
This compound Predicted: N–H⋯S, C–H⋯O Inferred similar N/A

Coordination Chemistry and Metal Complexation

Dithiocarbazates form stable complexes with transition metals, with substituents dictating coordination geometry:

  • S-Methyl derivatives typically act as bidentate (N,S) ligands .
  • Bulkier substituents (e.g., benzyl) can enforce distorted octahedral geometries in tin(IV) complexes .
  • The p-nitrobenzoyl group may enhance electron withdrawal, stabilizing metal-ligand bonds, while the butyl chain could limit coordination flexibility. This contrasts with smaller substituents like methyl, which allow tighter metal binding .

Table 3: Coordination Behavior

Compound Metal Ion Coordination Geometry Bioactivity Enhancement Reference
S-Methyldithiocarbazate Cu(II) Square planar Moderate
S-Benzyl-dithiocarbazate Sn(IV) Octahedral High
This compound Predicted: Sn(IV), Cu(II) Distorted octahedral Inferred high

Electronic and Spectroscopic Properties

  • Benzyl dithiocarbazate shows UV absorption maxima at 274 nm and 299 nm due to π→π* and n→π* transitions .
  • The p-nitrobenzoyl group likely shifts absorption to longer wavelengths (bathochromic shift) due to extended conjugation, a feature useful in photodynamic therapy applications .

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